Imidazole

Description

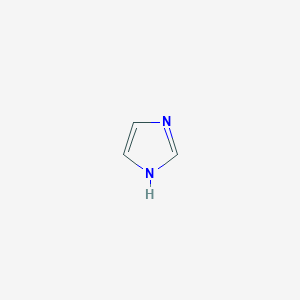

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXXELZNTBOGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | imidazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Imidazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82370-43-2, 227760-40-9, Array | |

| Record name | 1H-Imidazole, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82370-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227760-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2029616 | |

| Record name | Imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, Solid; [Merck Index] Colorless to yellow solid with an amine-like odor; [OECD SIDS] White or light yellow crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1H-Imidazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Imidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

257 °C, 268 °C | |

| Record name | Imidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

145 °C (293 °F) - closed cup, 145 °C c.c. | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in water, In water, 241 g/100 g at 20 °C, In water, 2060 g/kg H2O at 19 °C, In water, 663 g/L at 20 °C, Very soluble in ethanol; soluble in diethyl ether, acetone, pyridine; slightly soluble in benzene, Solubility in water, g/100ml at 20 °C: 63.3 (good) | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density: 1.0303 g/cu m at 101 °C, Relative density (water = 1): 1.03 | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.35 | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.002 [mmHg], Vapor pressure = 0.327 Pa at 25 °C (2.25X10-2 mm Hg at 25 °C), Vapor pressure, Pa at 20 °C: 0.3 | |

| Record name | Imidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic prisms from benzene, Colorless crystals, Colorless-yellow solid | |

CAS No. |

288-32-4 | |

| Record name | Imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | imidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GBN705NH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

89.52 °C, 90.5 °C, 89 °C | |

| Record name | Imidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMIDAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and biological processes. Its unique electronic structure imparts a combination of aromaticity, amphotericity, and nucleophilicity, making it a versatile scaffold for drug design and a key participant in enzymatic catalysis. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, tailored for professionals in research and drug development. Quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key synthetic transformations are provided. Furthermore, signaling pathways and reaction mechanisms are visually represented using diagrams to facilitate a deeper understanding of this compound's role in chemical and biological systems.

Core Chemical Properties of this compound

This compound's distinct chemical personality arises from its electronic structure. It is a planar, cyclic molecule with six π-electrons (four from the two double bonds and a lone pair from the N-1 nitrogen), fulfilling Hückel's rule for aromaticity.[1] This aromatic character is responsible for its notable stability.

Structural and Physical Properties

The structural parameters of this compound have been well-characterized by X-ray crystallography. The bond lengths and angles indicate a delocalized π-system, with C-N and C-C bond lengths intermediate between single and double bonds.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄N₂ | [2] |

| Molar Mass | 68.08 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 88-91 °C | |

| Boiling Point | 256 °C | |

| Density | 1.23 g/cm³ at 25 °C | |

| Dipole Moment | 3.61 D | [3] |

Table 1: Physical Properties of this compound

| Bond | Bond Length (Å) | Angle | Angle (°) |

| N1-C2 | 1.354 | N1-C2-N3 | 112.01 |

| C2-N3 | 1.315 | C2-N3-C4 | 104.73 |

| N3-C4 | 1.376 | N3-C4-C5 | 110.95 |

| C4-C5 | 1.358 | C4-C5-N1 | 105.30 |

| C5-N1 | 1.377 | C5-N1-C2 | 107.02 |

Table 2: Selected Bond Lengths and Angles of this compound (Data from a substituted this compound, representative of the core structure)

Acidity and Basicity (Amphotericity)

A defining feature of this compound is its amphoteric nature; it can act as both a weak acid and a weak base.[4]

-

As a base: The lone pair of electrons on the sp²-hybridized nitrogen at the 3-position (N-3) is available for protonation.

-

As an acid: The hydrogen atom on the N-1 nitrogen can be abstracted by a strong base.

The pKa values are crucial for understanding this compound's behavior in physiological and reaction media.

| Property | pKa Value | Description | Reference(s) |

| pKa of conjugate acid (Imidazolium ion) | ~7.0 | Governs basicity at the N-3 position. | [4] |

| pKa | ~14.5 | Governs acidity of the N-H proton at the N-1 position. | [4] |

Table 3: Acidity and Basicity of this compound

Spectroscopic Properties

The spectroscopic signature of this compound is well-defined and serves as a valuable tool for its identification and for studying its interactions.

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H2 | 7.729 | J(H4, H5) = 1.0 |

| H4, H5 | 7.129 |

Table 4: ¹H NMR Spectral Data of this compound [4]

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 135.9 |

| C4 | 122.1 |

| C5 | 122.1 |

Table 5: ¹³C NMR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3376 | N-H stretching |

| 3126, 3040, 2922 | C-H stretching |

| 1593 | C=C stretching |

| 1486, 1440, 1367, 1325 | C-N stretching |

Table 6: Key FT-IR Vibrational Frequencies of this compound [5]

Reactivity of the this compound Ring

The reactivity of the this compound ring is a composite of the properties of its constituent atoms and its overall aromaticity. It can be compared to a hybrid of the more electron-rich pyrrole (B145914) and the electron-deficient pyridine.

Electrophilic Substitution

Electrophilic attack on the this compound ring is possible, though it is less reactive than pyrrole. The outcome of the reaction is highly dependent on the pH of the medium. In acidic conditions, the ring is protonated to form the imidazolium (B1220033) cation, which is deactivated towards electrophilic attack. Under neutral or basic conditions, electrophilic substitution can occur at the C4 and C5 positions.

Nucleophilic Substitution

The this compound ring is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. The C2 position is the most susceptible to nucleophilic substitution in such activated systems.

N-Alkylation and N-Acylation

The nitrogen atoms of the this compound ring are nucleophilic and readily undergo alkylation and acylation reactions. N-alkylation is a common method for the synthesis of ionic liquids and for modifying the properties of this compound-containing molecules.[6] The reaction typically proceeds by deprotonation of the N-H bond followed by reaction with an alkyl halide.

Key Synthetic Methodologies

Several named reactions are employed for the synthesis of the this compound core.

Debus-Radziszewski this compound Synthesis

This is a classic and versatile method for synthesizing substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[7][8]

Caption: Workflow of the Debus-Radziszewski this compound synthesis.

Experimental Protocols

Debus-Radziszewski Synthesis of 2,4,5-Triphenylthis compound (Lophine)

Materials:

-

Benzil (B1666583) (1,2-diphenylethane-1,2-dione)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (2 equivalents).

-

Add glacial acetic acid as the solvent.

-

Heat the mixture to reflux with stirring for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol (B145695) to obtain pure 2,4,5-triphenylthis compound.

General Protocol for N-Alkylation of this compound

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

-

To a solution of this compound (1 equivalent) in the anhydrous solvent, add the base (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[9]

This compound in Biological Systems and Drug Development

The this compound moiety is a critical component of many biological molecules and pharmaceuticals.

Histidine and Enzymatic Catalysis

The amino acid histidine contains an this compound side chain. The pKa of the imidazolium ion is close to physiological pH, allowing the histidine side chain to act as both a proton donor and acceptor in enzymatic reactions. This makes it a key residue in the active sites of many enzymes, where it participates in general acid-base catalysis.[10]

Caption: General acid-base catalysis by a histidine residue.

Histidine Kinase Signaling Pathways

In prokaryotes, fungi, and plants, two-component signaling systems are a primary mechanism for sensing and responding to environmental stimuli. These systems typically consist of a membrane-bound histidine kinase and a cytoplasmic response regulator. Upon stimulus perception, the histidine kinase autophosphorylates on a conserved histidine residue. The phosphate (B84403) group is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates downstream cellular processes.[11][12]

Caption: A simplified two-component signaling pathway.

This compound in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to engage in hydrogen bonding and coordinate with metal ions (e.g., in metalloenzymes) makes it an attractive pharmacophore. Notable examples of this compound-containing drugs include the antifungal agents (e.g., ketoconazole, clotrimazole), proton pump inhibitors (e.g., omeprazole), and certain anticancer agents.

Conclusion

This compound's rich and multifaceted chemistry, stemming from its unique electronic and structural features, underpins its significance in both the chemical and biological sciences. A thorough understanding of its properties and reactivity is paramount for researchers and professionals engaged in the design and development of novel therapeutics and chemical entities. This guide has provided a consolidated resource of key data, experimental procedures, and conceptual diagrams to aid in the effective utilization of the this compound scaffold in scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Signal Transduction in Histidine Kinases: Insights from New Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(288-32-4) 1H NMR [m.chemicalbook.com]

- 5. arar.sci.am [arar.sci.am]

- 6. Synthesis of N-alkylated derivatives of this compound as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Debus–Radziszewski this compound synthesis - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. Chapter 7: Catalytic Mechanisms of Enzymes - Chemistry [wou.edu]

- 11. mdpi.com [mdpi.com]

- 12. Histidine kinase - Wikipedia [en.wikipedia.org]

what is the structure of the imidazole ring

An In-depth Technical Guide to the Core Structure of the Imidazole Ring

Introduction

This compound is a five-membered, planar heterocyclic aromatic compound with the molecular formula C₃H₄N₂.[1] It features two non-adjacent nitrogen atoms at positions 1 and 3.[1] First synthesized by Heinrich Debus in 1858, the this compound nucleus is a cornerstone in biological and medicinal chemistry.[2] It is a fundamental component of essential biomolecules, including the amino acid histidine, the neurotransmitter histamine, and purine (B94841) bases in nucleic acids.[2][3] Its unique structural and electronic properties, such as its amphoteric nature and ability to engage in various noncovalent interactions, make it a "privileged scaffold" in drug development, appearing in numerous antifungal, anticancer, and antihypertensive medications.[1][2] This guide provides a detailed examination of the molecular geometry, electronic structure, and experimental determination of the this compound ring for researchers, scientists, and drug development professionals.

Molecular Geometry and Quantitative Data

The this compound ring is a planar, five-membered heterocycle. This planarity is a direct consequence of the sp² hybridization of all five ring atoms, which is essential for its aromaticity. The internal bond angles deviate from the ideal 108° of a regular pentagon due to the different atomic sizes and electronic environments of the carbon and nitrogen atoms. The C4-C5 bond exhibits typical double-bond character, while the C-N bonds are intermediate between single and double bonds, reflecting electron delocalization.[4]

Quantitative structural parameters, determined through techniques like X-ray and neutron diffraction, provide precise insights into the molecule's geometry. These parameters can vary slightly depending on the physical state (solid vs. gas phase) and the substitution pattern on the ring.

| Parameter | Value | Description |

| Molecular Formula | C₃H₄N₂ | - |

| Molar Mass | 68.077 g/mol | - |

| Dipole Moment | 3.61 - 3.70 D | Indicates high polarity.[3][5] |

| Resonance Energy | 14.2 kcal/mol | A measure of aromatic stability.[5][6] |

| pKa (Conjugate Acid) | ~7.0 | For protonation at N3, making it more basic than pyridine.[2][3] |

| pKa (Acidic Proton) | 14.5 | For deprotonation at N1, making it weakly acidic.[3][6] |

| Bond Length C2-N1 | ~1.314 - 1.354 Å | Varies with experimental conditions.[4][7] |

| Bond Length C2-N3 | ~1.315 - 1.33 Å | Varies with experimental conditions.[4][5] |

| Bond Length N1-C5 | ~1.382 Å | -[7] |

| Bond Length N3-C4 | ~1.38 Å | -[5] |

| Bond Length C4-C5 | ~1.358 - 1.36 Å | Exhibits significant double-bond character.[4][5] |

| Bond Angle N1-C2-N3 | ~111.3 - 112.0° | The largest angle in the ring.[4][5] |

| Bond Angle C2-N3-C4 | ~105.4° | The smallest angle in the ring.[5] |

| Bond Angle N3-C4-C5 | ~111.0° | (Calculated from related structures) |

| Bond Angle C4-C5-N1 | ~105.3° | (From a substituted this compound)[4] |

| Bond Angle C5-N1-C2 | ~107.0° | (From a substituted this compound)[4] |

Electronic Structure and Aromaticity

The chemical behavior of this compound is governed by its unique electronic structure. It is an aromatic compound, fulfilling Hückel's rule with a cyclic, planar arrangement of atoms containing 6 π-electrons.[1] This aromatic sextet is formed from:

-

One π-electron from each of the three carbon atoms.

-

One π-electron from the sp² hybridized, "pyridine-like" nitrogen at the N3 position.

-

The two-electron lone pair from the sp² hybridized, "pyrrole-like" nitrogen at the N1 position.[2]

This delocalization of π-electrons across the ring is responsible for its significant resonance energy and thermodynamic stability.[5][6]

Tautomerism and Amphoteric Nature

A key feature of the this compound ring is annular tautomerism, where the proton on the N1 nitrogen can readily migrate to the N3 nitrogen.[1] This process results in two energetically equivalent tautomers that are in rapid equilibrium, making the C4 and C5 positions chemically equivalent in an unsubstituted ring.[6]

dot

Caption: Annular tautomerism of the this compound ring.

This dynamic equilibrium is central to its amphoteric character—its ability to act as both an acid and a base.[6]

-

As a Base: The lone pair of electrons on the pyridine-like N3 nitrogen is not part of the aromatic system and is available to accept a proton. The resulting imidazolium (B1220033) cation is resonance-stabilized. The pKa of the conjugate acid is approximately 7.0.[3]

-

As an Acid: The proton on the pyrrole-like N1 nitrogen can be removed by a strong base. With a pKa of 14.5, it is a weak acid, comparable to alcohols.[3]

Experimental Protocols for Structural Elucidation

The definitive three-dimensional structure of this compound and its derivatives is determined primarily through single-crystal X-ray diffraction, while NMR spectroscopy provides crucial information about the structure in solution and its electronic environment.

Single-Crystal X-ray Diffraction

This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and crystal packing.

dot

Caption: Generalized workflow for crystal structure determination.

Methodology:

-

Crystallization: High-quality single crystals of this compound are grown. A common method is the slow evaporation of a saturated solution in a suitable solvent (e.g., benzene, ether, or chloroform).[8][9] Alternative techniques include vapor diffusion and cooling crystallization.[8]

-

Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.[9] The crystal is cooled (typically to ~100 K) to minimize thermal vibrations. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[10] The crystal is rotated, and a series of diffraction images are recorded.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group.[8] An initial model of the electron density map is generated using computational methods such as direct methods or Patterson methods.[10]

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares on F².[10] Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[11] The quality of the final model is assessed by metrics such as the R-factor.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure in solution, investigate tautomerism, and probe the electronic environment of the ring atoms.

Methodology:

-

Sample Preparation: A solution of the this compound compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[12] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 270 MHz or higher).[12] For a typical ¹H spectrum, key parameters include the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Spectral Analysis:

-

¹H NMR: In a neutral, aprotic solvent, unsubstituted this compound shows three signals: a downfield singlet for the C2-H proton and two signals for the C4-H and C5-H protons. Due to rapid tautomerization, the C4-H and C5-H signals often appear as a single, averaged resonance.[5]

-

¹³C NMR: The spectrum shows distinct signals for C2, C4, and C5. The C2 carbon is the most deshielded, appearing furthest downfield.[5] Changes in chemical shifts upon protonation or substitution provide valuable information about electronic distribution.

-

Conclusion

The structure of the this compound ring is a masterful interplay of molecular geometry and electron distribution. Its planar, five-membered framework, combined with a 6 π-electron aromatic system, confers significant stability. The presence of two distinct nitrogen environments gives rise to its characteristic amphoterism and annular tautomerism, which are fundamental to its role in biological catalysis and molecular recognition. A thorough understanding of this core structure, elucidated through powerful analytical techniques like X-ray crystallography and NMR spectroscopy, is essential for professionals engaged in the design and development of novel therapeutics and functional materials.

References

- 1. chemijournal.com [chemijournal.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General Description of Imidazole_Chemicalbook [chemicalbook.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. tsijournals.com [tsijournals.com]

- 10. benchchem.com [benchchem.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. rsc.org [rsc.org]

Imidazole and Its Derivatives in Nature: A Technical Guide for Drug Discovery and Development

Abstract

The imidazole ring is a fundamental five-membered heterocyclic scaffold that is ubiquitous in nature and forms the core of numerous biologically active molecules. From the essential amino acid histidine to complex marine alkaloids, this compound derivatives exhibit a vast array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroregulatory activities. This technical guide provides an in-depth overview of naturally occurring this compound compounds, their biosynthesis, and their mechanisms of action. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support the discovery and development of novel therapeutics based on this privileged structure. This document summarizes quantitative bioactivity data, details key experimental protocols for isolation and evaluation, and visualizes relevant signaling pathways to facilitate a deeper understanding of the therapeutic potential of these natural products.

Introduction: The Significance of the this compound Scaffold in Nature

The this compound nucleus, a planar five-membered ring with two non-adjacent nitrogen atoms, is a crucial component of many significant biological molecules.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide range of biological targets.[3] This versatility has made the this compound ring a "privileged scaffold" in medicinal chemistry. In nature, this scaffold is found in essential biomolecules like the amino acid histidine and its derivative histamine, as well as in a diverse array of secondary metabolites, particularly alkaloids isolated from marine organisms, plants, and fungi.[1] These natural products exhibit a broad spectrum of biological activities, making them a rich source of lead compounds for drug discovery.[4][5][6]

Biosynthesis of the this compound Ring: The Histidine Pathway

The primary route for the biosynthesis of the this compound ring in nature is through the pathway for the essential amino acid L-histidine. This intricate multi-enzyme process is well-studied in microorganisms like Escherichia coli and Salmonella typhimurium.[7][8] The pathway commences with the condensation of 5-phosphoribosyl-α-1-pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP).[9][10] Through a series of enzymatic steps, the purine (B94841) ring of ATP is opened and rearranged, ultimately leading to the formation of the this compound ring of histidine. A key intermediate in this pathway is this compound glycerol (B35011) phosphate.[11] The atoms of the resulting histidine molecule are derived from PRPP, ATP, and glutamine.[8]

Major Classes and Natural Sources of this compound Derivatives

Naturally occurring this compound derivatives are structurally diverse and are found in a variety of organisms.

-

Marine Sponges: Marine sponges, particularly of the genera Agelas, Leucetta, and Clathrina, are prolific producers of complex this compound alkaloids.[12] Notable examples include oroidin (B1234803), a linear bromopyrrole-imidazole alkaloid, and its numerous cyclized derivatives like clathrodin, sceptrin, and the agelastatins.[13][14] These compounds often exhibit potent antimicrobial and anticancer activities.

-

Plants: The plant kingdom is another significant source of this compound alkaloids. The most well-known example is pilocarpine (B147212), isolated from the leaves of plants of the genus Pilocarpus (jaborandi). Pilocarpine is a muscarinic receptor agonist and is used clinically to treat glaucoma and dry mouth.[3]

-

Fungi: Fungi also produce this compound-containing secondary metabolites. A notable example is hercynine, an antioxidant compound isolated from the mushroom Boletus edulis.

Biological Activities and Therapeutic Potential

The structural diversity of natural this compound derivatives is mirrored by their wide range of biological activities.

Antimicrobial and Antifungal Activity

Many this compound-containing natural products demonstrate significant activity against pathogenic bacteria and fungi.[15] Marine alkaloids, in particular, have been a focus of antimicrobial research. For instance, oroidin has been shown to possess antibiofilm activity against Pseudomonas aeruginosa.[14][16] The mechanism of action for many synthetic this compound antifungal drugs involves the inhibition of cytochrome P450-dependent 14α-demethylase, which disrupts ergosterol (B1671047) biosynthesis in fungal cell membranes. While the precise mechanisms of many natural this compound antimicrobials are still under investigation, some are thought to interfere with bacterial communication systems.

Anticancer Activity

A significant number of marine-derived this compound alkaloids exhibit potent cytotoxicity against various cancer cell lines. The agelastatins, for example, have demonstrated potent anticancer activity, with agelastatin A showing high potency against several blood cancer cell lines.[17][18] The mechanism of action for agelastatin A has been shown to involve the inhibition of protein synthesis by binding to the ribosome, leading to apoptosis.[14][19] Other this compound derivatives have been found to induce cell cycle arrest and apoptosis through various signaling pathways.[20]

Insect Growth Regulatory Activity

Certain synthetic this compound derivatives, such as KK-42, have been shown to act as insect growth regulators (IGRs).[19] They disrupt the hormonal systems of insects, primarily by inhibiting the biosynthesis of juvenile hormone and ecdysone, which are crucial for molting and metamorphosis.[19] This leads to developmental abnormalities and mortality, making them promising candidates for the development of novel insecticides.[19]

Other Biological Activities

Beyond the activities mentioned above, natural this compound derivatives have been reported to possess a range of other pharmacological effects, including anti-inflammatory, antioxidant, and neuroregulatory properties.[4] Histamine, a biogenic amine derived from the decarboxylation of histidine, is a key mediator of allergic and inflammatory responses and also functions as a neurotransmitter.[1]

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivities of selected naturally occurring this compound derivatives.

Table 1: Anticancer Activity of Natural this compound Derivatives

| Compound | Natural Source | Cancer Cell Line | Activity (IC₅₀) | Reference(s) |

| Agelastatin A | Marine Sponge (Agelas sp.) | U-937 (Lymphoma) | 20-190 nM | [17][18] |

| Agelastatin A | Marine Sponge (Agelas sp.) | HeLa (Cervical) | ~100 nM | [14] |

| (-)-Dibromophakellstatin | Marine Sponge (Phakellia mauritiana) | Ovarian Cancer | 0.60 µM | [21] |

| (-)-Dibromophakellstatin | Marine Sponge (Phakellia mauritiana) | Glioblastoma | 0.93 µM | [21] |

| Oroidin | Marine Sponge (Agelas oroides) | P. aeruginosa (biofilm) | 190 µM (PA01) | [14][16] |

Table 2: Antimicrobial Activity of Natural and Synthetic this compound Derivatives

| Compound | Organism | Activity (MIC) | Reference(s) |

| This compound Derivative 31 | Staphylococcus aureus UA1758 | 8 µg/mL | [21] |

| This compound Derivative 42 | Staphylococcus aureus UA1758 | 4 µg/mL | [21] |

| This compound Derivative 31 | Candida albicans 64110 (Fluconazole-resistant) | 8 µg/mL | [21] |

| This compound Derivative 42 | Candida albicans 64110 (Fluconazole-resistant) | 8 µg/mL | [21] |

| Pilocarpine | Staphylococcus aureus | >1024 µg/mL | [12] |

| Pilocarpine | Candida albicans | >1024 µg/mL | [12] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound derivatives from natural sources.

Extraction and Isolation of Pilocarpine from Pilocarpus jaborandi

This protocol describes a method for the extraction and purification of pilocarpine from jaborandi leaves.[22][23][24]

-

Extraction:

-

Dried and powdered jaborandi leaves are subjected to extraction with a 3% aqueous solution of hydrochloric acid.

-

The acidic extract is then neutralized to a pH of 7-8 with ammonium (B1175870) hydroxide.

-

-

Adsorption:

-

Activated carbon is added to the neutralized extract to adsorb the pilocarpine.

-

The carbon with the adsorbed alkaloid is then separated by filtration.

-

-

Elution and Purification:

-

Pilocarpine is eluted from the activated carbon using a dilute acidic solution or an anhydrous organic solvent.

-

The resulting solution is concentrated, and the pilocarpine is further purified by column chromatography, often using an ion-exchange resin followed by silica (B1680970) gel or alumina (B75360) chromatography.[23]

-

An alternative, environmentally friendly method involves enzyme-assisted extraction using a commercial enzyme cocktail like Viscozyme® L, which has been shown to significantly increase the yield of pilocarpine.[1][13]

-

Protocol for Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][10][25]

-

Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test this compound compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Protocol for Antioxidant Activity Screening: ABTS Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a spectrophotometric method for determining the antioxidant capacity of compounds.[4][6][26][27]

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Assay Procedure:

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox).

-

Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the ABTS•+ radical for each concentration of the test compound and the standard.

-

Plot a standard curve of percentage inhibition versus concentration for the standard.

-

Determine the antioxidant capacity of the test compound, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound derivatives are a result of their interaction with various cellular signaling pathways.

Histamine Signaling

Histamine exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[28]

-

H1 Receptor Pathway: Activation of the H1 receptor, which is coupled to a Gq/11 protein, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is primarily associated with allergic and inflammatory responses.[7]

-

H2 Receptor Pathway: The H2 receptor is coupled to a Gs protein. Its activation leads to the stimulation of adenylyl cyclase (AC), which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA). This pathway is famously involved in the stimulation of gastric acid secretion.[15]

Anticancer Mechanism of Agelastatin A

Agelastatin A has been shown to exert its potent anticancer effects by inhibiting protein synthesis.[14] It binds to the peptidyl transferase center of the large ribosomal subunit, thereby stalling translation and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][19]

Quorum Sensing Inhibition

Some natural this compound derivatives are believed to exert their antimicrobial effects by interfering with bacterial quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression, including the expression of virulence factors and biofilm formation, in a population density-dependent manner. By inhibiting QS, these compounds can effectively disarm pathogenic bacteria without necessarily killing them, which may reduce the selective pressure for the development of resistance.

Conclusion and Future Perspectives

The this compound scaffold is a testament to nature's ingenuity in chemical design. The vast structural and functional diversity of naturally occurring this compound derivatives underscores their immense potential as a source of novel therapeutic agents. From the well-established clinical use of pilocarpine to the promising anticancer and antimicrobial activities of marine alkaloids, these compounds continue to inspire and drive drug discovery efforts.

Future research in this field should focus on several key areas:

-

Exploration of Untapped Natural Sources: The vast biodiversity of marine and terrestrial ecosystems likely harbors a wealth of undiscovered this compound-containing natural products with unique biological activities.

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their rational development as drugs.

-

Medicinal Chemistry and Analogue Synthesis: The natural this compound scaffold provides an excellent starting point for the design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Sustainable Supply: The development of sustainable methods for the production of these compounds, such as total synthesis, semi-synthesis, and biotechnological approaches, is essential to overcome the limitations of natural product isolation.

By leveraging the power of modern analytical techniques, high-throughput screening, and synthetic chemistry, the scientific community can continue to unlock the therapeutic potential of nature's this compound derivatives for the benefit of human health.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Use of Quorum Sensing Inhibition Strategies to Control Microfouling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. The Natural Product Oridonin as an Anticancer Agent: Current Achievements and Problems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]

- 9. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of eukaryotic translation by the antitumor natural product Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbiologyjournal.org [microbiologyjournal.org]

- 17. Synthesis and Anticancer Activity of All Known (−)-Agelastatin Alkaloids [dspace.mit.edu]

- 18. Synthesis and Anticancer Activity of All Known (−)-Agelastatin Alkaloids [dspace.mit.edu]

- 19. Synthesis of Agelastatin A and Derivatives Premised on a Hidden Symmetry Element Leading to Analogs Displaying Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Anticancer Activity of Agelastatin Alkaloids | MIT Technology Licensing Office [tlo.mit.edu]

- 21. Discovery of New this compound Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. US3631059A - Process for the extraction and purification of pilocarpine - Google Patents [patents.google.com]

- 23. JPH09188628A - Pilocarpine separation and purification method - Google Patents [patents.google.com]

- 24. Induction of pilocarpine formation in jaborandi leaves by salicylic acid and methyljasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 27. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 28. researchgate.net [researchgate.net]

The Imidazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged" structure in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its amphoteric nature, and its capacity to coordinate with metal ions, have made it a versatile building block for the development of a wide array of therapeutic agents.[2][3][4] This technical guide provides a comprehensive overview of the biological importance of the this compound scaffold, detailing its role in various pharmacological activities, presenting key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Core Biological Activities of this compound-Based Compounds

The this compound nucleus is a key constituent of several essential endogenous molecules, such as the amino acid histidine, histamine, and purines, highlighting its fundamental role in biological systems.[2][5] This inherent biocompatibility has been leveraged by medicinal chemists to design a plethora of synthetic this compound derivatives with a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties.[3][6]

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[7][8] These include the inhibition of crucial enzymes involved in cancer progression, such as topoisomerase II and various kinases, as well as the disruption of microtubule polymerization.[7][9]

Antimicrobial and Antifungal Activity

The this compound scaffold is a hallmark of many successful antifungal drugs, including clotrimazole (B1669251) and ketoconazole.[1] The primary mechanism of action for these agents involves the inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] Additionally, this compound-containing compounds have shown promise as antibacterial agents by interfering with bacterial DNA replication and cell wall synthesis.[10]

Anti-inflammatory Activity

A significant number of this compound derivatives exhibit potent anti-inflammatory effects.[7] A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a major contributor to inflammation and pain.[7][8] Furthermore, some this compound-based compounds act as p38 MAP kinase inhibitors, thereby modulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][4]

Quantitative Data on this compound Derivatives

The potency of this compound-based compounds is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). This section presents a summary of reported IC50 values for various this compound derivatives against different biological targets, providing a comparative overview of their efficacy.

| Compound Class | Target | Specific Compound Example | IC50 Value (µM) | Reference(s) |

| Anticancer Agents | ||||

| This compound-based Topoisomerase II Inhibitors | Topoisomerase II | Ruthenium-imidazole complex (RuIm) | ~300 (for complete inhibition) | [11] |

| This compound-based EGFR Inhibitors | EGFR | Compound 3c | 0.236 | [10] |

| Imidazolium Salts | A549 (Lung Cancer Cell Line) | 2-(1-hydroxypentyl)-1,3-bis(naphthalen-2-ylmethyl)-imidazolium bromide (3) | 9 | [12] |

| H460 (Lung Cancer Cell Line) | 2-(1-hydroxypentyl)-1,3-bis(naphthalen-2-ylmethyl)-imidazolium bromide (3) | 7 | [12] | |

| HCC827 (Lung Cancer Cell Line) | 2-(1-hydroxypentyl)-1,3-bis(naphthalen-2-ylmethyl)-imidazolium bromide (3) | 5 | [12] | |

| H1975 (Lung Cancer Cell Line) | 2-(1-hydroxypentyl)-1,3-bis(naphthalen-2-ylmethyl)-imidazolium bromide (3) | 3 | [12] | |

| N-1 Arylidene Amino this compound-2-thiones | MCF-7 (Breast Cancer) | Compound 5 | < 5 | [13] |

| HCT-116 (Colon Cancer) | Compound 5 | < 5 | [13] | |

| HepG2 (Liver Cancer) | Compound 5 | < 5 | [13] | |

| Anti-inflammatory Agents | ||||

| This compound-based COX-2 Inhibitors | COX-1 | Compound 5b | >100 | [14] |

| COX-2 | Compound 5b | 0.08 | [14] | |

| COX-1 | Celecoxib (Reference) | 15.10 | [15] | |

| COX-2 | Celecoxib (Reference) | 0.05 | [15] | |

| Antifungal Agents | ||||

| Azole Antifungals | CYP19 (Aromatase) | Fluconazole | 26.8 | [16] |

| CYP17A1 (Lyase) | Fluconazole | 114-209 (androgen synthesis) | [16] | |

| 28 (estrogen synthesis) | [16] | |||

| CYP17A1 & CYP19A1 | Clotrimazole | 0.017-0.184 | [16] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the evaluation of this compound-based compounds.

Synthesis of this compound Scaffolds

1. Debus-Radziszewski this compound Synthesis

This multicomponent reaction is a classic method for synthesizing 2,4,5-trisubstituted imidazoles.[8][17]

-

Reactants: A 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia (B1221849) (often from ammonium (B1175870) acetate).[5][18]

-

Reaction Conditions:

-

Combine the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), and ammonium acetate (B1210297) (2-10 mmol) in a round-bottom flask.[5][18]

-

Add a solvent such as glacial acetic acid or ethanol, or perform the reaction under solvent-free conditions.[5][18]

-

Heat the mixture to reflux (typically 100-160°C) or irradiate with microwaves for a specified time (often shorter than conventional heating).[18]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[5]

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.[5]

-

2. Van Leusen this compound Synthesis

This method is particularly useful for the synthesis of 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[19][20]

-

Reactants: An aldimine (can be pre-formed or generated in situ from an aldehyde and a primary amine) and TosMIC.[19][21]

-

Reaction Conditions:

-

To a suspension of a strong base (e.g., potassium tert-butoxide) in an aprotic solvent like THF or DME at low temperature (-60°C to room temperature), add a solution of TosMIC.[2]

-

Add the aldimine to the reaction mixture.[19]

-

Allow the reaction to proceed for a specified time, monitoring by TLC.

-

The reaction is typically quenched with a protic solvent like methanol.[2]

-

Work-up involves extraction with an organic solvent, washing with brine, drying, and concentration under reduced pressure.[2]

-

The crude product is then purified by column chromatography.[2]

-

Biological Evaluation Assays

1. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, their viability.[1][22][23]

-

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[22]

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22][23]

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[12][22]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[12][22]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10][12]

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 540-570 nm.[10][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of the compound.[10]

-

2. COX Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[14][15][24][25]

-

Principle: The peroxidase component of COX enzymes catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.[24]

-

Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme solution, and the test compound at various concentrations.[24]

-

Incubation: In a 96-well plate, add the assay buffer, heme, and the enzyme to each well. Then add the test inhibitor or vehicle control.[24]

-

Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[24]

-

Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.[24]

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[25]

-

3. Topoisomerase II Inhibition Assay (DNA Relaxation/Decatenation)

This assay determines if a compound can inhibit the ability of topoisomerase II to relax supercoiled DNA or decatenate kinetoplast DNA (kDNA).[26][27][28][29]

-

Principle: Topoisomerase II relaxes supercoiled plasmid DNA by introducing transient double-strand breaks. Inhibitors can either prevent this catalytic activity or trap the enzyme-DNA covalent complex. The different forms of DNA (supercoiled, relaxed, catenated) can be separated by agarose (B213101) gel electrophoresis.[11][26]

-

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (or kDNA), and the test compound at various concentrations.[27][28]

-

Enzyme Addition: Add purified human topoisomerase II to initiate the reaction.[27][28]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[28]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[28]

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.[28]

-

Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.[28]

-

Data Analysis: Analyze the conversion of supercoiled DNA to relaxed DNA. The concentration of the compound that inhibits this conversion by 50% is the IC50 value.[26]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the action of this compound-based drugs is crucial for understanding their mechanisms. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: A logical workflow for the synthesis and in vitro evaluation of novel this compound derivatives.

Caption: The inhibitory effect of this compound derivatives on the p38 MAPK signaling pathway.

Caption: this compound can act as a rudimentary phosphotransfer agent in two-component signaling.[6][7]

Conclusion

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its versatile nature allows for the generation of vast chemical libraries with diverse pharmacological profiles. The information presented in this technical guide underscores the profound biological importance of this compound-containing compounds and provides a foundational resource for researchers and drug development professionals. Future efforts in this field will likely focus on the development of more selective and potent this compound-based therapeutics with improved pharmacokinetic and safety profiles, further solidifying the legacy of this remarkable heterocyclic scaffold in the advancement of human health.

References

- 1. benchchem.com [benchchem.com]

- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 3. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the this compound scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound as a small molecule analog in two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound as a Small Molecule Analogue in Two-Component Signal Transduction (Journal Article) | OSTI.GOV [osti.gov]

- 8. Debus–Radziszewski this compound synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ias.ac.in [ias.ac.in]

- 12. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 13. researchgate.net [researchgate.net]